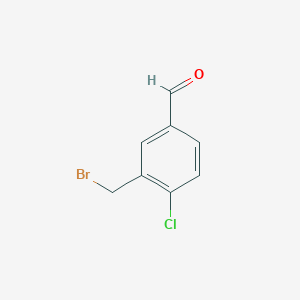

3-(Bromomethyl)-4-chlorobenzaldehyde

Overview

Description

Synthesis Analysis

There are various methods for synthesizing bromomethyl compounds. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can vary. For example, the structure of 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å, a= 83.59(3)°, b= 75.42(2)°, g= 77.39(3)°, Z= 2, V= 471.9(3)Å3 .Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary. For example, bromopyruvic acid is a colorless solid with a molecular weight of 166.958 g·mol −1 .Scientific Research Applications

Synthesis of Heteroditopic Ligands

Research by Wang et al. (2006) utilized a method for bromo- and chloro-methylation of various salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, to synthesize piperazine-containing heteroditopic ligands. These ligands are valuable in binding metal salts, demonstrating the compound's utility in organic and coordination chemistry (Wang et al., 2006).

Preparation of 3,4-Dihydrocarbostyril

Khoury (1978) investigated the preparation of 3,4-dihydrocarbostyril, a compound synthesized using methods that involve o-chlorobenzaldehyde, a closely related compound to 3-(Bromomethyl)-4-chlorobenzaldehyde. This research contributes to the understanding of homolytic aromatic substitution reactions (Khoury, 1978).

Development of CCR5 Antagonists

Cheng De-ju (2014) synthesized 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a derivative of this compound, to create non-peptide CCR5 antagonists. This demonstrates its application in the development of therapeutic agents (Cheng De-ju, 2014).

Gas Electron Diffraction Studies

Chiu et al. (1979) conducted a study on 3-chlorobenzaldehyde, which shares structural similarity with this compound. Their work involved molecular orbital constrained gas electron diffraction studies, contributing to the understanding of internal rotation and conformational equilibrium in such compounds (Chiu et al., 1979).

Halogen Extrusion by Transition Metal Complexes

Blum et al. (1976) explored the reaction of chlorobenzaldehydes with transition metal complexes, providing insights into halogen transfer and extrusion mechanisms. This research highlights potential applications of halogenated benzaldehydes in catalytic processes (Blum et al., 1976).

Reactivity of Diazirines

Martinu and Dailey (2006) examined the reactivity of 1-chloro-3-phenyldiazirines, which are related to this compound, to understand reaction mechanisms and product formation. This contributes to the broader knowledge of halogenated aromatic compounds in organic synthesis (Martinu & Dailey, 2006).

Safety and Hazards

Properties

IUPAC Name |

3-(bromomethyl)-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNWYDAJHGKDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)

![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)